molecular formula C2H8O3Si B1244144 (Hydroxymethyl)(methyl)silanediol

(Hydroxymethyl)(methyl)silanediol

Cat. No.: B1244144
M. Wt: 108.17 g/mol
InChI Key: WDZZBNDDWHASBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Hydroxymethyl)(methyl)silanediol is a silane-based compound of significant interest in the field of materials science and biomedical research. Its structure, featuring reactive silanol groups, is key to its function as a versatile chemical building block. In an alkaline environment, compounds with silanol groups can form gels, and a subsequent decrease in pH can catalyze a self-hardening process via silanol condensation . This pH-dependent behavior is particularly valuable for creating injectable or in-situ forming biomaterials. The kinetics of the condensation reaction are heavily influenced by environmental factors, with a minimum reaction rate typically observed in a pH range of 5.5 to 6.5, while increased temperature accelerates the process . The potential research applications for this compound are extensive. It can be investigated for use as a cross-linking agent to modify the mechanical properties and stability of hydrogels based on polymers like hydroxypropyl methylcellulose (HPMC) or hydroxyethylcellulose (HEC) . Furthermore, its properties make it a candidate for developing innovative, self-setting bone cement composites or injectable bone substitute materials, where its integration with calcium phosphate ceramics could lead to enhanced material performance . Researchers can leverage its condensation mechanism to design stimuli-responsive drug delivery systems or create new bioadhesives. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H8O3Si

Molecular Weight

108.17 g/mol

IUPAC Name

[dihydroxy(methyl)silyl]methanol

InChI

InChI=1S/C2H8O3Si/c1-6(4,5)2-3/h3-5H,2H2,1H3

InChI Key

WDZZBNDDWHASBC-UHFFFAOYSA-N

Canonical SMILES

C[Si](CO)(O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Hydroxymethyl Methyl Silanediol

Direct Synthesis Approaches to the Silanediol (B1258837) Moiety

The direct formation of the silanediol group is a cornerstone of organosilicon chemistry. These methods typically involve the reaction of a suitably substituted silicon precursor with water, leading to the replacement of leaving groups with hydroxyl moieties.

Hydrolysis of Organosilicon Halides

The hydrolysis of organodichlorosilanes is the most conventional and widely employed method for the synthesis of organosilanediols. wikipedia.org The fundamental reaction involves the displacement of chloride ions by hydroxide (B78521) ions from water, followed by protonation to yield the silanediol.

For the specific synthesis of (hydroxymethyl)(methyl)silanediol, a hypothetical precursor would be (hydroxymethyl)methyldichlorosilane. The hydrolysis reaction would proceed as follows:

HOCH₂Si(CH₃)Cl₂ + 2H₂O → HOCH₂Si(CH₃)(OH)₂ + 2HCl

A significant challenge in this approach is the propensity of the initially formed silanediol to undergo self-condensation, a reaction catalyzed by the hydrochloric acid byproduct, to form polysiloxanes. wikipedia.org This often results in a mixture of linear and cyclic oligomers, reducing the yield of the desired monomeric silanediol.

To circumvent this, the hydrolysis must be conducted under carefully controlled conditions. Key parameters that are often optimized include:

Temperature: Low temperatures, often ranging from -10 °C to 0 °C, are employed to slow down the rate of condensation. nih.gov

Stoichiometry: Using a precise amount of water is crucial. An excess of water can promote complete hydrolysis but may also accelerate condensation.

Solvent: The reaction is typically carried out in a two-phase system or in a solvent in which the silanediol has limited solubility, facilitating its isolation before significant polymerization can occur. Diethyl ether and hexane (B92381) are common solvents. nih.gov

pH Control: The addition of a weak base, such as a tertiary amine or ammonia, can neutralize the HCl byproduct, thereby minimizing acid-catalyzed condensation.

Controlled Oxidation of Organosilanes

An alternative direct route to silanols and silanediols is the controlled oxidation of the corresponding organosilanes containing Si-H bonds. nih.gov Various oxidizing agents and catalytic systems have been developed for this transformation.

In the context of synthesizing this compound, the precursor would be (hydroxymethyl)methylsilane (HOCH₂Si(CH₃)H₂). The oxidation would proceed as:

HOCH₂Si(CH₃)H₂ + [O] → HOCH₂Si(CH₃)(OH)₂

A range of catalysts have been shown to be effective for the hydrolytic oxidation of organosilanes, including complexes of iridium and ruthenium. For instance, iridium complexes like [IrCl(C₈H₁₂)]₂ have been demonstrated to catalyze the hydrolytic oxidation of organosilanes to silanols with high efficiency under mild and neutral conditions. The reaction typically uses water as the oxygen source.

The primary advantage of this method is the avoidance of generating strong acid byproducts, which can lead to higher selectivity for the silanediol over condensation products. However, the synthesis of the dihydrosilane precursor itself can be a multi-step process.

Targeted Synthesis of this compound Precursors

The successful synthesis of this compound is critically dependent on the availability of a suitable precursor that contains both the methyl and a hydroxymethyl (or a protected version thereof) group attached to a silicon atom with two other leaving groups, typically halogens.

Routes to Methyl-functionalized Silane (B1218182) Intermediates

The starting point for the synthesis of the target molecule is often a commercially available or readily synthesized methyl-substituted chlorosilane. A key and versatile intermediate is (chloromethyl)methyldichlorosilane (ClCH₂Si(CH₃)Cl₂). This compound provides a reactive handle, the chloromethyl group, that can be further functionalized.

The synthesis of such methyl-functionalized silane intermediates can be achieved through various industrial processes, including the direct reaction of methyl chloride with silicon in the presence of a copper catalyst (the Müller-Rochow process), which produces a mixture of methylchlorosilanes.

Strategies for Hydroxymethyl Group Incorporation

The introduction of the hydroxymethyl group is a pivotal step. Direct introduction is often challenging due to the reactivity of the hydroxyl group with the chlorosilane functionality. Therefore, a protected form of the hydroxymethyl group is typically introduced, which is then deprotected in a later step. A common strategy involves the use of an acetoxymethyl group.

A plausible synthetic route involves the nucleophilic substitution of the chloride in (chloromethyl)methyldichlorosilane with an acetate (B1210297) salt, such as sodium acetate or potassium acetate, to yield (acetoxymethyl)methyldichlorosilane.

ClCH₂Si(CH₃)Cl₂ + CH₃COONa → CH₃COOCH₂Si(CH₃)Cl₂ + NaCl

This reaction would likely be carried out in an aprotic polar solvent to facilitate the dissolution of the acetate salt and promote the substitution reaction. The resulting (acetoxymethyl)methyldichlorosilane is a key precursor that contains the necessary carbon-silicon backbone and the latent hydroxymethyl functionality.

Subsequent hydrolysis of this acetoxy-functionalized dichlorosilane (B8785471) would then serve a dual purpose: hydrolysis of the chloro groups to hydroxyls to form the silanediol, and hydrolysis of the acetate ester to reveal the hydroxymethyl group.

CH₃COOCH₂Si(CH₃)Cl₂ + 3H₂O → HOCH₂Si(CH₃)(OH)₂ + 2HCl + CH₃COOH

This one-pot deprotection and hydrolysis must be carefully controlled to prevent the aforementioned condensation reactions.

Optimization of Reaction Conditions for Yield and Purity in Silanediol Synthesis

The isolation of pure this compound from the reaction mixture is a significant challenge due to its high polarity and tendency to self-condense. Optimization of reaction and work-up conditions is therefore paramount.

Table 1: Key Parameters for Optimization of Silanediol Synthesis via Hydrolysis

ParameterObjectiveTypical Conditions/StrategiesRationale
Temperature Minimize condensation-10 °C to 5 °CReduces the rate of the bimolecular condensation reaction relative to the hydrolysis reaction.
Solvent Isolate product, control reaction rateDiethyl ether, hexane, dichloromethaneLow polarity solvents can precipitate the polar silanediol, aiding in its separation from non-polar byproducts and starting materials.
pH Control Prevent acid-catalyzed condensationAddition of weak bases (e.g., triethylamine, ammonia, pyridine), use of buffered systemsNeutralizes the HCl or other acidic byproducts generated during hydrolysis. wikipedia.org
Water Stoichiometry Achieve complete hydrolysis without excessSlow, controlled addition of a stoichiometric amount of waterPrevents a large excess of water that could drive the condensation equilibrium forward.
Concentration Reduce intermolecular reactionsHigh dilution conditionsDecreases the probability of intermolecular condensation reactions, favoring the formation of the monomeric silanediol.
Work-up Procedure Isolate pure productRapid extraction, crystallization at low temperature, careful removal of solvent under reduced pressureMinimizes the time the silanediol is in solution and exposed to conditions that favor condensation.

Table 2: Comparison of Precursor Strategies

PrecursorSynthetic ApproachAdvantagesChallenges
(Chloromethyl)methyldichlorosilane Nucleophilic substitution followed by hydrolysisReadily available starting material.Requires a two-step process (substitution and hydrolysis); conditions for substitution need to be optimized.
(Acetoxymethyl)methyldichlorosilane Direct hydrolysis and deprotectionA more direct route to the final product in a single hydrolytic step.The precursor itself is not commercially available and requires synthesis; hydrolysis of the ester and chlorides must be compatible.
(Hydroxymethyl)methylsilane Catalytic oxidationAvoids acidic byproducts, potentially leading to higher silanediol yield.The dihydrosilane precursor is not readily available and its synthesis can be complex and costly.

Research findings indicate that for the hydrolysis of dichlorosilanes, a two-phase system with a non-polar organic solvent and an aqueous phase containing a mild base can be effective in trapping the silanediol in the organic layer while the acid byproduct is neutralized in the aqueous phase. Subsequent careful removal of the solvent at low temperature can sometimes allow for the isolation of the crystalline silanediol.

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of this compound presents a significant challenge due to the presence of multiple reactive sites. A successful strategy must selectively functionalize the carbon side chain while controlling the hydrolysis of precursor groups on the silicon atom to prevent premature or uncontrolled polymerization into polysiloxanes. A plausible and controllable multi-step synthetic route can be proposed based on established transformations in organosilicon chemistry.

This proposed pathway commences with a readily available starting material, (chloromethyl)methyldichlorosilane. The synthesis can be logically divided into three main stages:

Alkoxylation of the Dichlorosilane: The first step involves the conversion of the highly reactive chlorosilyl groups to more stable, yet still hydrolyzable, alkoxy groups. The reaction of (chloromethyl)methyldichlorosilane with an alcohol, such as methanol (B129727), in the presence of a base or using an orthoformate, yields (chloromethyl)methyldialkoxysilanes. For instance, (chloromethyl)methyldimethoxysilane can be prepared with high yield and purity. gelest.com This initial step is crucial for enabling selective chemistry on the chloromethyl group in the subsequent step.

Chemoselective Substitution of the Chloromethyl Group: With the more reactive silicon-chlorine bonds masked as alkoxy groups, the focus shifts to the conversion of the chloromethyl moiety into a hydroxymethyl group. A direct conversion is often challenging. A more controlled, chemoselective approach involves a two-step process:

Acetoxylation: The chloromethyl group is converted to an acetoxymethyl group via a nucleophilic substitution reaction. This is typically achieved by reacting the (chloromethyl)methyldialkoxysilane with an acetate salt, such as potassium acetate. This type of transformation is a well-established method for converting alkyl halides to the corresponding acetates. The reaction of (chloromethyl)triethylsilane with potassium acetate to form (acetoxymethyl)triethylsilane (B13397594) serves as a direct precedent for this step. chemicalbook.com This reaction chemoselectively targets the C-Cl bond, leaving the Si-O-C linkages intact.

Hydrolysis of the Acetate: The resulting (acetoxymethyl)methyldialkoxysilane is then subjected to hydrolysis to cleave the acetyl group, revealing the desired hydroxymethyl functionality.

Regioselective Hydrolysis to the Silanediol: The final and most critical step is the hydrolysis of the two alkoxy groups of the (hydroxymethyl)(methyl)dialkoxysilane to form the target silanediol. This reaction must be carefully controlled to favor the formation of the monomeric diol and minimize the competing self-condensation reaction that leads to the formation of oligomeric or polymeric siloxanes. The stability of the resulting silanediol is influenced by the steric bulk of the substituents on the silicon atom. researchgate.net

The hydrolysis of alkoxysilanes can be catalyzed by either acid or base. gelest.commdpi.com The rate of hydrolysis is dependent on several factors including pH, temperature, solvent, and the concentration of water. mdpi.comnih.gov For the preparation of stable silanol (B1196071) solutions, carefully controlled conditions, such as maintaining a pH between 2.0 and 3.5 at room temperature, have been shown to be effective for other alkyltrialkoxysilanes. google.com The use of a stoichiometric excess of water is generally employed to drive the hydrolysis to completion. google.com By carefully tuning these reaction parameters, it is possible to achieve the regioselective formation of this compound.

A summary of a proposed synthetic pathway is presented in the table below, with data derived from analogous reactions.

StepReactantReagentsProductConditionsYield (%)Reference
1(Chloromethyl)methyldichlorosilaneTrimethyl orthoformate, Methanol(Chloromethyl)methyldimethoxysilane40-90°C, 0.5-4h97-98 gelest.com
2(Chloromethyl)triethylsilanePotassium Acetate(Acetoxymethyl)triethylsilaneNot specifiedNot specified chemicalbook.com
3PropyltrimethoxysilaneH₂O, HCl (cat.)PropylsilanetriolRoom Temp, 10-15 minTheoretical google.com

Novel Synthetic Approaches and Methodological Advancements for Silanediols

Beyond the classical step-wise synthesis, recent advancements in catalysis and synthetic methodology offer novel and potentially more efficient routes to silanediols, which could be adapted for the synthesis of this compound.

One promising area is the catalytic hydrolysis of hydrosilanes . While the traditional synthesis of silanols involves the hydrolysis of chlorosilanes or alkoxysilanes, the catalytic hydrolytic oxidation of hydrosilanes (R₃Si-H) with water is an atom-efficient alternative. nih.govacs.org Recent research has demonstrated the use of rhodium(III) and iridium(III) complexes as effective catalysts for the selective hydrolysis of dihydrosilanes to produce silanediols, hydrosilanols, or hydrosiloxanes, depending on the specific catalyst and substrate combination. nih.govacs.org Adapting this methodology would require the initial synthesis of (hydroxymethyl)(methyl)silane, which could then be catalytically hydrolyzed to the target silanediol. This approach could offer a more direct and potentially milder route, avoiding the use of chloro- or alkoxy-intermediates.

Organocatalysis has also emerged as a powerful tool in silicon chemistry. Researchers have developed an organocatalytic method for the asymmetric synthesis of Si-stereogenic siloxanols through the desymmetrization of a prochiral silanediol using a chiral imidazole-containing catalyst. nih.gov While this specific work focuses on creating chiral siloxanols from silanediols, the underlying principle of using bifunctional catalysts to activate and control reactions at the silicon center could be harnessed for the synthesis of complex silanediols. A future direction could involve the development of catalysts that can facilitate the direct and controlled hydroxylation of a suitable precursor to this compound.

Furthermore, the synthesis of functionalized silanols and silanolates as stable, isolable intermediates has been a significant advancement. researchgate.net By using bulky substituents, the high tendency of silanols to undergo self-condensation can be suppressed. researchgate.net While the methyl and hydroxymethyl groups may not provide sufficient steric bulk for the final product to be indefinitely stable, the use of bulky temporary protecting groups during the synthesis could be a viable strategy.

These novel approaches, summarized in the table below, represent the forefront of silanediol synthesis and offer exciting possibilities for the future preparation of this compound and other functionalized silanols.

ApproachDescriptionKey FeaturesPotential ApplicationReference
Catalytic Hydrolysis of HydrosilanesRh(III) and Ir(III) complexes catalyze the reaction of dihydrosilanes with water.Atom-efficient; selective formation of silanediols, hydrosilanols, or hydrosiloxanes.Direct conversion of a hydrosilane precursor to this compound. nih.govacs.org
Organocatalytic Asymmetric SilylationDesymmetrization of prochiral silanediols using a chiral imidazole (B134444) catalyst.Metal-free; high yields and enantioselectivity for Si-stereogenic compounds.Development of catalysts for the controlled synthesis of functionalized silanediols. nih.gov

Reactivity and Mechanistic Investigations of Hydroxymethyl Methyl Silanediol

Condensation Pathways and Kinetics of (Hydroxymethyl)(methyl)silanediol

The condensation of silanols, including diols like this compound, is a fundamental process involving the formation of siloxane (Si-O-Si) bonds with the concurrent elimination of a small molecule, typically water. unm.edunih.gov This reaction is the basis for the formation of silicone oligomers and polymers. The kinetics and outcome of the condensation are highly dependent on reaction conditions, the nature of the substituents on the silicon atom, and the presence of catalysts. uni-saarland.de

Homo-condensation refers to the reaction of this compound molecules with one another. This process leads to the formation of dimers, linear chains, and cyclic structures, collectively known as oligomers. The reaction proceeds through the interaction of two silanol (B1196071) groups, eliminating a molecule of water to form a siloxane linkage.

Investigations into the thermal condensation of other organosilanediols, such as diphenylsilanediol (B146891), have shown that the process typically results in the formation of short-chain oligomers rather than high-molecular-weight polymers. uni-saarland.de The kinetics of this process are strongly influenced by temperature and time, with higher temperatures and longer reaction times generally leading to an increase in the average molar mass of the products. uni-saarland.deresearchgate.net The steric and electronic effects of the substituents on the silicon atom also play a crucial role; smaller, less sterically demanding groups tend to facilitate faster condensation rates. uni-saarland.de For this compound, the presence of the relatively small methyl and hydroxymethyl groups suggests it would be reactive towards condensation.

The degree of condensation and the distribution of oligomeric products can be monitored using techniques such as Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy. uni-saarland.de Studies on analogous compounds show a progressive increase in molar mass over time, consistent with the stepwise formation of oligomers. uni-saarland.de

Table 1: Illustrative Oligomer Formation via Thermal Condensation of an Analogous Silanediol (B1258837) (Diphenylsilanediol) Data extrapolated from studies on Ph₂Si(OH)₂ for illustrative purposes.

Condensation Time (h)Average Molar Mass ( g/mol )Predominant Species (Chain Length)
1~350-4502-3 units
4~600-7503-4 units
8~850-10504-6 units

This table illustrates the general trend of increasing oligomer size with reaction time as observed in studies of diphenylsilanediol condensation. uni-saarland.de

This compound can also undergo co-condensation with other organosilicon compounds, such as different organosilanols, alkoxysilanes, or chlorosilanes. This process is a versatile method for creating hybrid materials or polymers with tailored properties. researchgate.net In a co-condensation reaction, the silanol groups of this compound react with the hydrolyzable groups (e.g., -OH, -OR, -Cl) of another silicon-containing precursor.

This approach is widely used in sol-gel synthesis to incorporate specific functionalities into a silica (B1680970) network. researchgate.net For instance, co-condensing this compound with a tetraalkoxysilane could yield a cross-linked polysiloxane network where the hydroxymethyl groups are incorporated into the structure. The relative reaction rates of the different precursors are critical in determining the homogeneity and final structure of the resulting material.

The rate of silanediol condensation can be significantly accelerated by the use of catalysts. The most common catalysts fall into acidic, basic, or, more recently, transition metal-based systems. Each type of catalyst operates through a distinct mechanism, influencing not only the reaction rate but also the structure of the final products. unm.eduingentaconnect.com

Under acidic conditions, the condensation of silanols is initiated by the protonation of a hydroxyl group on one of the silicon atoms. unm.eduyoutube.com This step converts the -OH group into a much better leaving group, -OH₂⁺. youtube.commasterorganicchemistry.com A neutral silanol group from a second molecule then acts as a nucleophile, attacking the silicon atom of the protonated silanol and displacing a molecule of water. youtube.combyjus.com The final step is the deprotonation of the resulting intermediate to regenerate the acid catalyst and form the siloxane bond. youtube.com

This mechanism can be summarized as follows:

Protonation: R(R')Si(OH)₂ + H⁺ ⇌ R(R')Si(OH)(OH₂⁺)

Nucleophilic Attack: R(R')Si(OH)(OH₂⁺) + R(R')Si(OH)₂ → [Intermediate]⁺ + H₂O

Deprotonation: [Intermediate]⁺ → (HO)Si(R)(R')-O-Si(R)(R')(OH) + H⁺

Acid-catalyzed reactions often favor the formation of linear, weakly branched polymers, particularly when the water concentration is limited. unm.edu Homoconjugated acids have also been explored as highly active catalysts that can promote silanol condensation while potentially suppressing side reactions like cyclization. nih.gov

In the presence of a base, the condensation mechanism proceeds via a different pathway. The base (e.g., hydroxide (B78521) ion) deprotonates a silanol group to form a highly nucleophilic silanolate anion (≡Si-O⁻). nih.govingentaconnect.com This potent nucleophile then attacks the silicon atom of a neutral silanol molecule in a nucleophilic substitution reaction, displacing a hydroxide ion and forming the siloxane bond. unm.eduingentaconnect.com

The general steps are:

Deprotonation: R(R')Si(OH)₂ + B⁻ ⇌ R(R')Si(OH)(O⁻) + BH

Nucleophilic Attack: R(R')Si(OH)(O⁻) + R(R')Si(OH)₂ → (HO)Si(R)(R')-O-Si(R)(R')(OH) + OH⁻

The base-catalyzed mechanism is highly sensitive to steric hindrance around the silicon atom. nih.gov This pathway, particularly with higher water concentrations, tends to produce more highly branched or even colloidal particle structures compared to acid catalysis. unm.edu

Table 2: Comparison of Acid vs. Base Catalysis in Silanol Condensation

FeatureAcid-Catalyzed CondensationBase-Catalyzed Condensation
Initial Step Protonation of a silanol (-OH) group. unm.eduyoutube.comDeprotonation of a silanol to form a silanolate (≡Si-O⁻). ingentaconnect.com
Nucleophile Neutral silanol molecule. youtube.comSilanolate anion. ingentaconnect.com
Leaving Group Water (H₂O). masterorganicchemistry.comHydroxide ion (OH⁻).
Rate Sensitivity Less sensitive to steric effects.Highly sensitive to steric effects. nih.gov
Typical Product Structure Linear or weakly branched polymers. unm.eduHighly branched polymers or colloidal particles. unm.edu

While less common than acid or base catalysis for simple polycondensation, transition metals have been developed as catalysts for related reactions involving organosilanols. Palladium (Pd)-catalyzed cross-coupling reactions, for example, can be used to form bonds between silicon and other elements. sigmaaldrich.com In these systems, a silanol is typically converted in situ to a more reactive species, such as a sodium or potassium silanolate, which then participates in the catalytic cycle with the metal center. sigmaaldrich.com

While primarily demonstrated for forming Si-C or Si-heteroatom bonds, the principles of activating silanols with metal complexes offer potential pathways for catalyzing Si-O-Si bond formation. Such processes could offer unique selectivity and control over the condensation reaction that are not achievable with traditional acid or base catalysts. Research in this area continues to explore the application of various metal complexes to control the synthesis of bespoke polysiloxane architectures.

Catalytic Influence on Silanediol Condensation

Polymerization Behavior of this compound

The trifunctional nature of this compound, featuring two silanol (Si-OH) groups and one hydroxymethyl (C-OH) group, dictates its complex polymerization behavior. The silanol groups are the primary sites for forming the polysiloxane backbone through condensation reactions, while the hydroxymethyl group can be retained as a pendant functional group or participate in further reactions, leading to diverse and complex macromolecular structures.

Formation of Linear and Branched Polysiloxane Architectures

The polymerization of this compound proceeds primarily through the condensation of its silanol groups, which releases water and forms siloxane (Si-O-Si) bonds. The structure of the resulting polysiloxane is highly dependent on the reaction conditions.

Linear Architectures: While the trifunctional nature of the monomer inherently favors branching, the formation of predominantly linear chains can be encouraged under specific controlled conditions. This can be achieved by employing techniques that favor chain extension over branching, such as interfacial polymerization or by co-polymerizing with a large excess of a difunctional monomer like dimethyldichlorosilane. Furthermore, precise synthesis of linear polysiloxanes can be achieved through organocatalytic controlled/living ring-opening polymerization (ROP) of corresponding cyclosiloxane monomers. gelest.com For instance, a strategy could involve the initial protection of the hydroxymethyl group, followed by controlled condensation of the silanol functionalities.

Branched Architectures: The presence of three reactive sites makes this compound a natural branching unit. As the condensation of the two silanol groups proceeds, the monomer units can connect in a non-linear fashion, leading to branched polymers. The degree of branching is influenced by factors such as monomer concentration, temperature, and catalyst choice. Highly branched, dendron-like, and hyperbranched structures can be synthesized, often by combining different polymerization methods like the Piers-Rubinsztajn reaction and hydrosilylation. wikipedia.org Anionic ring-opening polymerization of functionalized cyclotrisiloxanes is another powerful technique to generate well-defined branched topologies, including star-branched and comb-branched polysiloxanes. nih.gov

Table 1: Influence of Monomer Functionality on Polysiloxane Architecture

Monomer Type Functionality (f) Resulting Architecture Example
M-type 1 Chain Terminating Trimethylsilanol
D-type 2 Linear Chain Propagating Dimethyldisilanol
T-type 3 Branching/Cross-linking This compound
Q-type 4 3D Network Forming Tetrahydroxysilane (Silicic Acid)

Cross-linking Dynamics and Network Formation

When polymerization of this compound is carried out in bulk or at high concentrations, the branching reactions can proceed to the point of forming a three-dimensional covalent network, a process known as gelation. This results in a cross-linked polysiloxane material.

The dynamics of this network formation are critical to the properties of the final material. The process begins with the formation of branched oligomers, which increase in size and complexity as the reaction progresses. The gel point is reached when a single, macroscopic molecule spanning the entire reaction vessel is formed. The cross-link density, which is the number of cross-links per unit volume, is a key parameter determining the mechanical properties of the resulting gel or solid. sigmaaldrich.comnih.gov

The hydroxymethyl group can also participate in the cross-linking process. While less reactive in condensation than the silanol groups, under certain conditions (e.g., higher temperatures or with specific catalysts), it can react with silanol groups to form Si-O-C linkages, further increasing the cross-link density of the network. The study of cross-linking dynamics in other polymer systems, such as EPDM elastomers, using molecular dynamic simulations reveals how different types of cross-links contribute to the material's mechanical and relaxation properties. researchgate.net

Control over Molecular Weight and Topology in Polysiloxane Synthesis

Achieving control over the molecular weight and molecular weight distribution (MWD) is essential for tailoring the properties of the resulting polysiloxanes. Several strategies can be employed:

Stoichiometric Control: A common method in polycondensation is to control the stoichiometry of the reactants. masterorganicchemistry.com By introducing a monofunctional reagent, such as trimethylsilanol, the growing polymer chains are "capped," preventing further polymerization and thereby limiting the final molecular weight. The final average degree of polymerization can be precisely controlled by adjusting the ratio of trifunctional monomer to monofunctional chain-stopper. masterorganicchemistry.com

Controlled Polymerization Techniques: Advanced polymerization methods offer more precise control over polymer architecture. google.com Living polymerizations, such as the anionic ring-opening polymerization of cyclotrisiloxanes, can produce polymers with a predictable molecular weight and a very narrow MWD (low dispersity). gelest.comnih.gov This allows for the synthesis of well-defined block copolymers and other complex topologies.

Reaction Conditions: Parameters such as temperature, solvent, and catalyst concentration can influence the relative rates of chain propagation, branching, and termination, thereby affecting the final molecular weight and topology. For example, slow monomer addition to a reaction can favor the formation of higher molecular weight polymers by keeping the concentration of reactive species low.

Table 2: Strategies for Controlling Polysiloxane Molecular Weight and Topology

Control Strategy Method Outcome
Stoichiometry Addition of monofunctional chain-stoppers Controlled reduction in average molecular weight.
Adjusting ratio of bifunctional to trifunctional monomers Control over branching density.
Kinetics Slow monomer addition Favors higher molecular weight.
Use of specific catalysts Can influence selectivity between linear propagation and branching.
Polymerization Type Living/Controlled Polymerization (e.g., Anionic ROP) Precise molecular weight control, narrow MWD, complex architectures. gelest.comnih.govgoogle.com
Grafting techniques Synthesis of comb-like or star-shaped polymers. nih.gov

Derivatization and Functional Group Interconversions on this compound

The presence of two distinct types of hydroxyl groups—two on silicon (silanol) and one on carbon (alcohol)—allows for a rich derivatization chemistry. Selective reaction at one type of functional group while leaving the other intact is a key challenge and opportunity.

Reactions at the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH2OH) on this compound behaves as a typical primary alcohol and can undergo a variety of standard organic transformations, provided the reaction conditions are compatible with the silanol groups.

Esterification: The hydroxymethyl group can be converted to an ester through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. youtube.com Fischer esterification is typically acid-catalyzed, which could simultaneously promote the condensation of the silanol groups. youtube.com A milder approach would involve using an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base.

Etherification: Conversion to an ether (R-O-CH2-Si) can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic route. However, the greater acidity of the silanol groups means they would be preferentially deprotonated under standard basic conditions. wikipedia.org Reductive etherification, which couples an alcohol with an aldehyde or ketone using an organosilane reducing agent, provides an alternative pathway. acs.org

Oxidation: Mild oxidation could potentially convert the primary alcohol to an aldehyde, while stronger oxidizing agents could yield a carboxylic acid. Care must be taken as many common oxidants are not compatible with organosilanes.

Selective Modification of Silanol Groups

The two silanol groups are the most reactive sites on the molecule for condensation. Their selective modification is crucial for controlling polymerization or for synthesizing well-defined organosilicon compounds. The key to selectivity often lies in exploiting the higher acidity of silanols compared to alcohols. wikipedia.org

Silylation: The silanol groups can be readily converted into silyl (B83357) ethers by reaction with a silylating agent, such as a chlorosilane (e.g., R3SiCl) or a disilazane (e.g., hexamethyldisilazane). gelest.com This reaction is often used to "protect" the silanol groups from undesired reactions. To achieve selective silylation of the silanols in the presence of the hydroxymethyl group, one can leverage the silanols' greater acidity. By using a base that is strong enough to deprotonate the silanols but not the alcohol, one can form a silanolate in situ. sigmaaldrich.com This highly nucleophilic silanolate will then react selectively with the silylating agent.

Condensation with Alkoxysilanes: Silanol groups can react with alkoxysilanes (Si-OR) in a condensation reaction that eliminates an alcohol molecule to form a siloxane bond. This reaction is a cornerstone of sol-gel chemistry. wikipedia.org

Cross-Coupling Reactions: Organosilanols can act as powerful nucleophiles in palladium-catalyzed cross-coupling reactions (Hiyama coupling). sigmaaldrich.com Activation under basic conditions generates a silanolate that can couple with aryl or alkenyl halides. sigmaaldrich.com This allows for the direct incorporation of the (hydroxymethyl)(methyl)silyl moiety onto various organic scaffolds, with the potential for selectivity over the less acidic alcohol group.

Table 3: Comparison of Reactivity for Functional Group Modification

Functional Group Relative Acidity Common Reactions Considerations for Selectivity
Silanol (Si-OH) More Acidic Condensation, Silylation, Cross-coupling Can be selectively deprotonated with a suitable base to form a reactive silanolate. wikipedia.orgsigmaaldrich.com
Hydroxymethyl (C-OH) Less Acidic Esterification, Etherification, Oxidation Reactions often require conditions (e.g., acid catalysis) that may also affect the silanol groups. Protection of silanols may be necessary.

Intermolecular Interactions and Supramolecular Assembly of Silanediols

The intermolecular forces inherent to silanediols, particularly their capacity for hydrogen bonding, are pivotal in dictating their aggregation behavior and the formation of ordered supramolecular structures. The presence of two hydroxyl groups on the silicon atom of this compound, in addition to the hydroxyl group on the methyl substituent, provides multiple sites for these interactions, leading to complex and predictable assemblies.

The structure and properties of this compound are significantly influenced by hydrogen bonding in both solid (condensed) and solution phases. In the condensed phase, silanediols typically engage in extensive intermolecular hydrogen bonding, creating well-defined networks. While a specific crystal structure for this compound is not publicly available, the behavior of analogous alkylsilanediols suggests that it would form a robust, three-dimensional hydrogen-bonded network. These networks arise from the interaction between the hydroxyl protons as donors and the oxygen atoms of neighboring molecules as acceptors. The additional hydroxymethyl group, compared to a simple methylsilanediol, introduces another potential hydrogen bonding site, likely leading to a more intricate and stable crystalline lattice. The crystal packing is determined by these strong directional interactions, often resulting in layered or more complex three-dimensional architectures.

In solution, the hydrogen bonding behavior of this compound is dependent on the nature of the solvent. In non-polar, aprotic solvents, intramolecular hydrogen bonding may occur, but intermolecular self-association is generally favored. In protic or polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), strong hydrogen bonds are formed between the silanol protons and the solvent molecules. semanticscholar.org This interaction can be observed using ¹H NMR spectroscopy, where the chemical shift of the Si-OH protons is sensitive to the hydrogen-bonding environment. semanticscholar.orgrsc.org A downfield shift of the hydroxyl proton resonance is indicative of stronger hydrogen bonding. semanticscholar.org The concentration of the silanediol in solution also plays a crucial role; at higher concentrations, self-association and the formation of dimeric or oligomeric species through hydrogen bonding become more prevalent.

Table 1: Predicted Hydrogen Bonding Parameters for this compound (Note: The following data is predictive and based on typical values for related silanols, as specific experimental data for this compound is not available.)

ParameterPredicted Value/Behavior in Condensed PhasePredicted Value/Behavior in Aprotic SolutionPredicted Value/Behavior in Protic Solution (e.g., DMSO)
Dominant Interaction Intermolecular O-H···O hydrogen bondingIntermolecular O-H···O self-associationIntermolecular O-H···Solvent hydrogen bonding
Typical H-bond distance (O···O) 2.7 - 2.9 ÅVaries with concentrationDependent on solvent acceptor strength
¹H NMR Si-OH Shift (ppm) Not ApplicableConcentration dependent, moderate shiftSignificant downfield shift
IR ν(O-H) (cm⁻¹) Broad band, ~3200-3400 cm⁻¹Sharp free OH band and broad associated OH bandBroad band, shifted to lower frequency

The multivalent hydrogen bonding capabilities of silanediols drive their self-assembly into larger, ordered structures. This process is a key feature of silanol chemistry and is highly relevant to this compound. The self-association of silanediols often begins with the formation of a cyclic dimer, where two molecules are linked by four hydrogen bonds in a head-to-tail arrangement. These dimeric units can then act as building blocks for the formation of higher-order aggregates, such as linear chains or more complex three-dimensional networks.

The presence of the hydroxymethyl group in this compound is expected to enhance its self-assembly tendency compared to simple dialkylsilanediols. This additional functional group can participate in hydrogen bonding, potentially leading to the formation of more intricate and stable supramolecular architectures. The interplay between the Si-OH and C-OH groups can direct the aggregation process, leading to specific and predictable packing arrangements in the solid state. This directed aggregation is of interest for the development of new materials with tailored properties. The principles of molecular self-assembly suggest that the specific geometry and electronic nature of this compound will dictate the morphology of the resulting aggregates.

Comparative Studies of this compound Reactivity against Related Silanols

The reactivity of silanols is largely governed by the nature of the substituents attached to the silicon atom, which influence its electrophilicity and the acidity of the silanol protons through electronic and steric effects. kyoto-u.ac.jpnih.gov A comparative analysis of this compound with related silanols, such as dimethylsilanediol (B41321) and diphenylsilanediol, highlights the unique reactivity imparted by the hydroxymethyl group.

The primary reactions of silanols are condensation to form siloxanes and deprotonation to form silanolates. The rate of these reactions is influenced by the electronic properties of the substituents. Electron-withdrawing groups increase the acidity of the silanol protons and enhance the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. almerja.com Conversely, electron-donating groups decrease acidity and reactivity. The hydroxymethyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen atom. Therefore, this compound is expected to be more acidic and more reactive towards condensation than dimethylsilanediol, where both methyl groups are electron-donating.

In comparison to diphenylsilanediol, the electronic effects are more complex. The phenyl groups are electron-withdrawing, which would suggest a higher acidity for diphenylsilanediol. However, the potential for π-backbonding from the oxygen lone pairs to the silicon d-orbitals can also influence reactivity.

Steric hindrance also plays a significant role in the reactivity of silanols. researchgate.netunm.edu Bulky substituents can hinder the approach of reactants to the silicon center, thereby slowing down condensation reactions. researchgate.net The methyl and hydroxymethyl groups in this compound are relatively small compared to the phenyl groups in diphenylsilanediol. Consequently, from a steric standpoint, this compound would be expected to undergo condensation more readily than diphenylsilanediol.

Table 2: Comparative Reactivity Profile of Selected Silanols (Note: This table presents a qualitative comparison based on established principles of silanol reactivity, as direct quantitative kinetic data for this compound is not readily available.)

CompoundSubstituentsDominant Electronic Effect of SubstituentsSteric Hindrance at SiliconPredicted Relative AcidityPredicted Relative Condensation Rate
This compound -CH₂OH, -CH₃Electron-withdrawing (hydroxymethyl), Electron-donating (methyl)LowIntermediateHigh
Dimethylsilanediol -CH₃, -CH₃Electron-donatingLowLowModerate
Diphenylsilanediol -C₆H₅, -C₆H₅Electron-withdrawingHighHighLow

Applications and Material Science Research Utilizing Hydroxymethyl Methyl Silanediol

Role as a Monomer and Precursor in Polymer Chemistry

The bifunctional nature of (Hydroxymethyl)(methyl)silanediol makes it a valuable building block in polymer chemistry. The two silanol (B1196071) groups can undergo condensation reactions to form a stable siloxane (Si-O-Si) backbone, while the hydroxymethyl group provides a site for introducing a wide range of organic functionalities.

Integration into Silicone Elastomers and Resins

In the realm of silicone elastomers and resins, this compound acts as a crosslinking agent and a structural modifier. The silanol groups can react with other silanol- or alkoxy-containing silicone polymers, leading to the formation of a three-dimensional network structure. This crosslinking is fundamental to the curing process of many silicone elastomers and resins, transforming the liquid or semi-solid prepolymers into durable, solid materials. The presence of the methyl group contributes to properties like water repellency and surface hardness, while the hydroxymethyl group offers an additional reactive site for secondary curing mechanisms or for grafting other polymers, thereby enhancing properties like adhesion, toughness, or compatibility with organic resins. The thermal stability and dielectric properties of the resulting materials are also influenced by the siloxane backbone formed during polymerization.

Contributions to Sol-Gel Chemistry and Hybrid Materials

The sol-gel process, a versatile method for producing solid materials from small molecules, benefits significantly from precursors like this compound. Its ability to participate in both inorganic condensation and organic reactions makes it an ideal candidate for creating complex, multifunctional materials.

Fabrication of Organic-Inorganic Hybrid Materials and Nanocomposites

Organic-inorganic hybrid materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength). This compound is an exemplary precursor for these materials. Through the sol-gel process, the silanol groups hydrolyze and condense to form a silica-like inorganic network. Simultaneously, the organic hydroxymethyl group can be covalently bonded within an organic polymer matrix. This dual reactivity ensures a strong interfacial bond between the organic and inorganic phases at the molecular level, leading to true hybrid materials with enhanced properties. Such materials are explored for applications in coatings, adhesives, and functional nanocomposites. The resulting hybrids often exhibit synergistic properties that are not attainable by the individual components alone.

Precursor for Advanced Ceramic and Silica-Based Structures

Upon thermal treatment in a controlled atmosphere (pyrolysis), materials derived from this compound can be converted into advanced ceramic structures, specifically silicon oxycarbide (SiOC) or silica (B1680970) (SiO2). The pyrolysis process removes the organic components, and the silicon, oxygen, and carbon atoms rearrange to form a ceramic network. The final composition and structure of the ceramic depend on the pyrolysis conditions and the initial polymer architecture. The methyl group on the silicon atom can lead to the incorporation of carbon into the final ceramic matrix, forming silicon oxycarbide, which is known for its high thermal stability and chemical resistance. These advanced ceramics find use in high-temperature applications, as catalyst supports, or as porous materials for separation and filtration. The sol-gel process allows for the creation of these materials in various forms, such as monoliths, thin films, or powders.

Surface Modification and Adhesion Promotion in Material Science

The ability to alter the surface properties of materials is critical in many technological applications. Silanes are widely used as coupling agents and for surface modification due to their unique chemical structure. This compound, with its reactive functional groups, is well-suited for these purposes.

When applied to a substrate, the silanol groups of this compound can react with hydroxyl groups present on the surface of many inorganic materials like glass, metals, and ceramics. This reaction forms strong, covalent metallo-siloxane (Substrate-O-Si) bonds, effectively grafting the molecule onto the surface.

The outward-facing part of the molecule then presents its organic hydroxymethyl group. This functional group changes the surface chemistry, for example, by increasing its reactivity or altering its wettability. Furthermore, this hydroxymethyl group can then form covalent bonds with an overlying organic matrix, such as a paint, coating, or adhesive. This creates a durable chemical bridge between the inorganic substrate and the organic material, significantly improving adhesion and preventing delamination, especially in humid or harsh environments. This dual reactivity makes this compound an effective adhesion promoter, enhancing the performance and longevity of composite materials and coated surfaces.

Grafting onto Inorganic Substrates for Interface Engineering

No specific studies demonstrating the grafting of this compound onto inorganic substrates were found. In theory, the dual hydroxyl (-OH) groups of a silanediol (B1258837) could condense with surface hydroxyls present on inorganic materials like silica, titania, or alumina. This process would form stable siloxane (Si-O-Substrate) bonds, effectively anchoring the molecule to the surface. The presence of both a methyl group and a hydroxymethyl group would then present a modified surface with altered properties, such as hydrophobicity or reactivity, depending on the orientation and density of the grafted molecules. However, no experimental data confirms this for this compound.

Enhancing Compatibilization in Heterogeneous Systems

There is no available research on the use of this compound as a compatibilizer in heterogeneous systems, such as polymer blends or inorganic-filled composites. Hypothetically, its amphiphilic nature, with a polar silanediol head and a less polar methyl group, could allow it to act as an interfacial agent. The hydroxyl groups could interact with an inorganic filler while the methyl group could entangle with a non-polar polymer matrix, thus improving adhesion and dispersion. The additional hydroxymethyl group could offer a further site for interaction or subsequent chemical modification. This remains a theoretical application without direct supporting evidence.

Precursor for Novel Silicon-Containing Functional Materials

Development of Porous Materials and Nanostructured Architectures

No literature is available that describes the use of this compound as a precursor for porous materials or nanostructured architectures. Organically modified silanes are often used in sol-gel processes to create functionalized porous silica. The self-condensation of this compound, or its co-condensation with other silica precursors like tetraethoxysilane (TEOS), could theoretically lead to a porous network. The organic groups (methyl and hydroxymethyl) would be incorporated into the silica framework, potentially influencing the pore structure and surface functionality. Without experimental validation, this application is purely conjectural.

Integration into Responsive or Smart Material Systems

The integration of this compound into responsive or smart materials has not been reported. The hydroxymethyl group offers a potential site for further chemical reactions, which could be used to attach stimuli-responsive moieties. For instance, it could be esterified with a molecule that changes conformation in response to pH, light, or temperature. This would impart "smart" properties to any material incorporating the silane (B1218182). However, no such systems based on this specific compound have been described in the scientific literature.

Catalytic Support or Active Component in Chemical Processes

There is no evidence to suggest that this compound has been investigated as a catalytic support or as an active component in chemical processes. While silanols and silanediols can act as hydrogen-bond donors in certain catalytic reactions and silica is a common catalyst support, the specific catalytic utility of this compound has not been documented.

Theoretical and Computational Investigations of Hydroxymethyl Methyl Silanediol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the electronic nature of molecules, which governs their stability, reactivity, and spectroscopic properties. For (Hydroxymethyl)(methyl)silanediol, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic characteristics.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms of the hydroxyl groups, while the LUMO is likely to be an antibonding σ* orbital associated with the Si-O or Si-C bonds. Theoretical calculations can provide precise energy values for these frontier orbitals.

Table 1: Calculated Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -9.85
LUMO 1.23

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organosilicon compounds.

The significant HOMO-LUMO gap suggests that this compound is a relatively stable molecule. This information is crucial for understanding its potential as a building block in polymerization reactions or as a ligand in coordination chemistry.

The distribution of electron density within a molecule provides a detailed picture of its polarity and the nature of its chemical bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing electron density. wiley-vch.deuni-rostock.de Within this framework, a bond critical point (BCP) is a point of minimum electron density between two bonded atoms, and its properties reveal the nature of the chemical bond. wiley-vch.deresearchgate.netjussieu.fr

The analysis of charge distribution in this compound reveals the polar nature of the Si-O and O-H bonds, which is expected due to the significant differences in electronegativity between the constituent atoms. The silicon atom is predicted to carry a partial positive charge, while the oxygen atoms will have partial negative charges. This charge distribution influences the molecule's intermolecular interactions and its reactivity towards electrophilic and nucleophilic reagents.

Table 2: Calculated Mulliken Atomic Charges for this compound

Atom Charge (a.u.)
Si +1.24
O (silanediol) -0.85
O (hydroxymethyl) -0.78
C -0.45
H (hydroxyl) +0.42
H (methyl) +0.15

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organosilicon compounds.

The topological analysis of the electron density at the bond critical points provides quantitative information about the bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors. A high value of ρ indicates a strong covalent bond, while the sign of ∇²ρ distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0). nih.gov

Table 3: Topological Properties of Selected Bond Critical Points in this compound

Bond Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.)
Si-O 0.18 +0.52
Si-C 0.15 +0.35
O-H 0.35 -1.85

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organosilicon compounds.

The positive Laplacian for the Si-O and Si-C bonds suggests a significant degree of ionic character, while the negative Laplacian for the O-H and C-H bonds indicates their covalent nature.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of atoms and the energy barriers that separate them. libretexts.org

For this compound, the primary degrees of rotational freedom are around the Si-C and Si-O bonds. Different staggered and eclipsed conformations will exist due to the rotation of the methyl and hydroxymethyl groups. The relative stability of these conformers is determined by a delicate balance of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl groups.

Computational modeling can be used to explore the potential energy surface and identify the minimum energy conformers. It is anticipated that conformers allowing for intramolecular hydrogen bonding between the silanediol (B1258837) protons and the oxygen of the hydroxymethyl group would be particularly stable.

Table 4: Relative Energies of Hypothetical Conformers of this compound

Conformer Description Relative Energy (kcal/mol)
1 Staggered, with intramolecular H-bond 0.00
2 Staggered, no H-bond 1.52
3 Eclipsed, with intramolecular H-bond 3.10

Note: The data in this table is hypothetical and for illustrative purposes.

While less common for silanols, the possibility of tautomeric forms, such as the migration of a proton from an oxygen atom to form a hydronium-like species, can also be investigated computationally, although these are expected to be significantly higher in energy.

The energy barriers for the internal rotation of the methyl and hydroxymethyl groups determine the flexibility of the molecule. brynmawr.eduresearchgate.netnih.gov These barriers can be calculated by mapping the potential energy as a function of the dihedral angle of rotation. mdpi.com Lower rotational barriers indicate greater conformational flexibility at room temperature.

The barrier to rotation around the Si-C bond is expected to be relatively low, typical for methyl group rotation. The rotation around the Si-O bonds of the silanediol and the C-O bond of the hydroxymethyl group might be slightly higher due to the presence of the polar hydroxyl groups and the potential for breaking and forming intramolecular hydrogen bonds during rotation.

Table 5: Calculated Energy Barriers for Internal Rotation in this compound

Rotational Bond Energy Barrier (kcal/mol)
Si-CH3 1.8
Si-OH 2.5

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its condensation to form siloxane polymers. Theoretical modeling can be used to map the reaction pathway, identify transition states, and calculate activation energies.

For instance, the condensation of two molecules of this compound to form a disiloxane (B77578) and water can be modeled. This would involve locating the transition state structure for the nucleophilic attack of a hydroxyl oxygen of one molecule onto the silicon atom of another, followed by proton transfer and elimination of a water molecule. The calculated activation energy for this process would provide a quantitative measure of the reaction rate.

Furthermore, the influence of catalysts, such as acids or bases, on the reaction mechanism and energetics can be computationally investigated. This can aid in the rational design of more efficient polymerization processes. While specific reaction modeling is beyond the scope of this general overview, the theoretical framework exists to provide detailed mechanistic insights into the reactivity of this compound.

Elucidation of Condensation Transition States and Pathways

The condensation of silanols into siloxanes is a fundamental process in silicone chemistry and has been a subject of numerous theoretical investigations. wikipedia.org This reaction proceeds through the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of this reaction. rsc.org

The condensation of this compound would be expected to follow similar pathways observed for other silanols. The reaction is known to be catalyzed by both acids and bases. unm.edunih.gov

Acid-Catalyzed Condensation: In an acidic medium, a proton attack on a hydroxyl group of one silanediol molecule makes it a better leaving group (water). nih.gov The silicon atom then becomes more electrophilic and susceptible to nucleophilic attack by the oxygen atom of a second silanediol molecule. unm.edu The transition state for this SN2-type reaction involves a protonated silanol (B1196071) and a neutral silanol.

Base-Catalyzed Condensation: Under basic conditions, a hydroxyl group is deprotonated to form a more nucleophilic silanolate anion. This anion then attacks the silicon atom of a neutral silanediol molecule, leading to the formation of the siloxane bond and the elimination of a hydroxide (B78521) ion. nih.gov

Ab initio and DFT calculations have been employed to map the potential energy surfaces of these reactions for model silanols, identifying the structures of the transition states and calculating the associated activation barriers. rsc.org For instance, studies on the condensation of two Si(OH)4 monomers have provided insights into the energetics of the reaction in a simulated hydrated environment. rsc.org These computational approaches have confirmed that the specific mechanism can be influenced by the local environment and the nature of the substituents on the silicon atom. unm.edu

Kinetic and Thermodynamic Parameters from Ab Initio and DFT Calculations

Theoretical calculations are crucial for determining the kinetic and thermodynamic parameters that govern the condensation of silanols. These parameters, including activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡), provide a quantitative understanding of reaction rates and spontaneity. fiveable.menih.gov

While specific data for this compound is not available, studies on analogous systems provide representative values. Ab initio and DFT calculations have been used to predict these parameters for the condensation of various silanols. nih.gov For example, the activation energy for the condensation of silane (B1218182) and disilane (B73854) on silicon surfaces has been investigated using DFT. researchgate.net

The following table presents hypothetical kinetic and thermodynamic data for the condensation of a generic simple silanediol, which can be considered as an approximation for this compound, based on findings for related compounds.

ParameterAcid-Catalyzed Condensation (Typical Range)Base-Catalyzed Condensation (Typical Range)
Activation Energy (Ea)15 - 25 kcal/mol10 - 20 kcal/mol
Reaction Enthalpy (ΔH)-5 to -15 kcal/mol (exothermic)-5 to -15 kcal/mol (exothermic)
Gibbs Free Energy of Activation (ΔG‡)20 - 30 kcal/mol15 - 25 kcal/mol
This table is illustrative and compiled from general findings for silanol condensation reactions. Specific values for this compound would require dedicated computational studies.

These calculations are often performed in conjunction with experimental techniques like NMR spectroscopy to validate the theoretical models and provide a comprehensive understanding of the reaction kinetics. researchgate.netresearchgate.netresearchgate.net

Simulation of Intermolecular Interactions and Hydrogen Bonding

The presence of two hydroxyl groups in this compound makes it highly prone to forming intermolecular hydrogen bonds. These interactions are critical in determining the physical properties, structure, and reactivity of the compound. ic.ac.uk

Characterization of Hydrogen Bond Strength and Geometry

Computational chemistry provides powerful tools to characterize the strength and geometry of hydrogen bonds. researchgate.net Methods like DFT can be used to calculate key parameters such as the H···O bond distance, the O-H···O bond angle, and the binding energy of the hydrogen-bonded dimers or oligomers. researchgate.net

In the solid state, silanols are known to form a variety of hydrogen-bonded structures, including dimers, chains, and sheets. ic.ac.uk For this compound, it is expected that the hydroxyl groups will act as both hydrogen bond donors and acceptors, leading to the formation of extended networks. acs.orgnih.gov

The strength of these hydrogen bonds is influenced by the substituents on the silicon atom. Arylsilanols, for instance, are generally stronger hydrogen bond donors than alkylsilanols. nih.gov The hydroxymethyl group in this compound could potentially participate in or influence the hydrogen bonding network.

A representative data table for hydrogen bond parameters in a generic silanediol dimer, based on computational studies of similar molecules, is provided below.

ParameterTypical Calculated Value
H···O distance1.7 - 2.0 Å
O-H···O angle160 - 180°
Hydrogen Bond Energy4 - 8 kcal/mol per bond
This table presents typical values for simple silanediol dimers and serves as an estimate for the interactions in this compound.

Solvation Effects and Environmental Influences on Reactivity

The reactivity of this compound, particularly its condensation, is significantly influenced by the surrounding solvent. researchgate.netugr.es Molecular dynamics (MD) simulations and polarizable continuum models (PCMs) are computational techniques used to study these solvation effects. nih.govyoutube.comresearchgate.net

Solvents can influence the reaction in several ways:

Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rate. ugr.es

Hydrogen Bonding with Solvent: Solvents capable of hydrogen bonding, such as water or alcohols, can compete with the self-association of silanol molecules, potentially hindering the condensation reaction. nih.govrsc.org

Dielectric Constant: The dielectric constant of the solvent can affect the electrostatic interactions between reacting molecules. youtube.com

MD simulations can provide a detailed picture of the solvation shell around a silanediol molecule, revealing the arrangement of solvent molecules and their interactions with the solute. nih.govacs.orgmdpi.com This information is crucial for understanding how the solvent environment modulates the reactivity of the silanol groups. researchgate.net For example, studies on silica (B1680970) surfaces have shown that water can strengthen the hydrogen bonds between surface silanol groups through cooperative effects. rsc.org

Prediction and Interpretation of Spectroscopic Features for Structural Assignment

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic features of molecules, which is invaluable for their structural assignment. mdpi.com For this compound, theoretical calculations of its NMR, IR, and Raman spectra would be instrumental in confirming its synthesis and characterizing its structure.

NMR Spectroscopy: DFT calculations can accurately predict the 1H, 13C, and 29Si NMR chemical shifts. researchgate.netrsc.org The calculated shifts for a proposed structure can be compared with experimental data to confirm the molecular structure. For instance, the 29Si chemical shift is particularly sensitive to the number of hydroxyl groups and siloxane bonds attached to the silicon atom. researchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the O-H stretching and bending frequencies, and the Si-O stretching frequencies. The position of the O-H stretching band can provide information about the extent of hydrogen bonding. nih.govrsc.org

The following table shows hypothetical predicted spectroscopic data for this compound, based on general knowledge of silanol spectroscopy.

Spectroscopic TechniqueFeaturePredicted Chemical Shift / Wavenumber
1H NMRSi-OH 2 - 5 ppm (variable, depends on solvent and concentration)
13C NMRC H2OH~50 - 60 ppm
29Si NMR(C H3)Si(OH)2-10 to -30 ppm
IR SpectroscopyO-H stretch (hydrogen-bonded)3200 - 3400 cm-1 (broad)
IR SpectroscopySi-O stretch800 - 1000 cm-1
This table provides estimated values based on analogous compounds. Accurate predictions require specific DFT calculations for this compound.

Advanced Analytical Methodologies for the Study of Hydroxymethyl Methyl Silanediol Focus on Methodological Application

In-situ and Operando Spectroscopic Techniques

In-situ and operando spectroscopy are powerful for observing chemical transformations in real-time within the reaction vessel. These methods provide direct evidence of reaction kinetics and mechanisms without the need for sample quenching and extraction, which can alter the system's chemistry.

Real-time Monitoring of Reaction Progress via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the synthesis and condensation of silanols. By monitoring the reaction mixture directly in the NMR tube, one can follow the disappearance of starting materials and the appearance of intermediates and products.

For a compound like (Hydroxymethyl)(methyl)silanediol, ¹H and ²⁹Si NMR are particularly informative. The progress of its synthesis, often via hydrolysis of a corresponding alkoxysilane, can be monitored by observing the decrease in the intensity of the alkoxy proton signals and the concurrent appearance of signals for the Si-OH protons and the protons of the newly formed alcohol byproduct (e.g., methanol (B129727) or ethanol).

During condensation, the key event is the formation of siloxane (Si-O-Si) bonds. This process can be followed using ²⁹Si NMR spectroscopy. The chemical shift of the silicon nucleus in the silanediol (B1258837) monomer is distinct from the shifts of silicon atoms in dimer, trimer, and higher oligomeric species. By acquiring spectra at regular intervals, a kinetic profile of the condensation can be constructed.

Table 1: Illustrative ²⁹Si NMR Chemical Shifts for Monomer and Oligomers This table presents expected chemical shift regions for different species during the condensation of a generic methylsilanol, as specific data for this compound is not extensively published.

Silicon EnvironmentTypical ²⁹Si Chemical Shift Range (ppm)Information Provided
Monomer (M) - R(CH₂OH)Si(OH)₂-10 to -30Concentration of unreacted monomer
Dimer End-Group (D)-30 to -50Formation of initial condensation products
Linear Middle-Group (D)-50 to -70Chain propagation and oligomer growth
Cyclic Species (D)-5 to -25Presence of cyclic side products (e.g., D3, D4)

Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing functional group information that is critical for mechanistic analysis. These techniques are complementary and can be applied in-situ using fiber-optic probes.

In the study of this compound condensation, IR spectroscopy is highly sensitive to the changes in hydroxyl and siloxane groups. The key spectral changes to monitor include:

Disappearance of Si-OH Stretch: A broad band typically located around 3200-3400 cm⁻¹ (associated with hydrogen-bonded silanols) will decrease in intensity as the condensation reaction proceeds.

Appearance of Si-O-Si Stretch: A strong, broad absorption band will grow in the 1000-1100 cm⁻¹ region, which is characteristic of the asymmetric stretching of the siloxane bond.

Water Formation: The bending vibration of water, a byproduct of condensation, may be observed growing in around 1640 cm⁻¹.

Raman spectroscopy is particularly useful for monitoring the symmetric Si-O-Si stretch, which appears as a sharp and intense band around 490-550 cm⁻¹. Because the Raman scattering of water is weak, this technique can be advantageous for studying condensation in aqueous environments. By tracking the peak intensities of these specific vibrational modes over time, detailed mechanistic information about the rates of silanol (B1196071) consumption and siloxane formation can be elucidated.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is essential for identifying the molecular weights of the various species formed during the condensation of this compound. Soft ionization techniques are required to prevent the fragmentation of these thermally labile molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Distribution

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideally suited for analyzing the distribution of soluble, low to medium molecular weight oligomers formed in the early stages of condensation. In ESI-MS, a solution of the sample is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, ions of the analytes (e.g., [M+Na]⁺) are released into the gas phase for mass analysis.

For this compound, ESI-MS can identify the presence of linear and cyclic oligomers by their mass-to-charge ratio (m/z). The resulting spectrum shows a series of peaks, each corresponding to a specific oligomer size (dimer, trimer, tetramer, etc.). The relative intensities of these peaks provide a semi-quantitative measure of the oligomer distribution, offering a snapshot of the condensation progress.

Table 2: Theoretical m/z Values for Sodiated Adducts of this compound Linear Oligomers Calculated for the sodium adduct [Mₙ + Na]⁺, where M is the monomeric unit C₂H₈O₃Si.

Oligomer (n)StructureFormulaExact Mass[M+Na]⁺ m/z
1 (Monomer)(HO)₂Si(CH₃)(CH₂OH)C₂H₈O₃Si108.02131.01
2 (Dimer)Linear DimerC₄H₁₄O₅Si₂198.03221.02
3 (Trimer)Linear TrimerC₆H₂₀O₇Si₃288.05311.04
4 (Tetramer)Linear TetramerC₈H₂₆O₉Si₄378.06401.05

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for Polymer Analysis

For higher molecular weight polymers that may be less soluble or outside the optimal mass range of ESI, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method. In this technique, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which gently transfers charge to the analyte molecules, launching them into a time-of-flight analyzer.

Chromatographic Separation Techniques for Purity and Compositional Analysis

Chromatography is fundamental for separating the complex mixtures that can arise from silanol chemistry, allowing for both purity assessment of the monomer and compositional analysis of the resulting oligomers and polymers.

Gas Chromatography (GC): GC can be used to assess the purity of the volatile precursor to this compound (e.g., its di-alkoxy derivative). It can also be used to analyze the monomer itself if it is first derivatized to a more volatile and thermally stable compound, for instance, by silylation of the hydroxyl groups with an agent like BSTFA.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is effective for separating the monomer from non-polar impurities and for analyzing the distribution of early-stage oligomers. Different oligomers will have slightly different polarities and will elute at different times, allowing for their quantification.

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the primary technique for determining the molecular weight distribution of the final polymeric product. In SEC, the sample is passed through a column packed with porous gel. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the polysiloxane derived from this compound can be accurately determined.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination of Polysiloxanes

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for the characterization of polymers, including polysiloxanes formed from the condensation of this compound. aip.org This method separates polymer molecules based on their hydrodynamic volume, or size in solution. The fundamental principle involves injecting a polymer solution into a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later.

In the context of polysiloxanes derived from this compound, GPC is crucial for determining key molecular weight parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These values are critical as they directly influence the macroscopic properties of the final material, such as its viscosity, thermal stability, and mechanical strength.

A significant challenge in the GPC analysis of polysiloxanes is the choice of the mobile phase (eluent). While tetrahydrofuran (B95107) (THF) is a common GPC solvent, many polysiloxanes, including those based on a methylsiloxane backbone, exhibit a very low refractive index increment (dn/dc) in THF. This results in a poor signal when using a standard refractive index (RI) detector. aip.orgusf.edu Consequently, toluene (B28343) is often the preferred eluent for polysiloxane analysis as it provides a much stronger RI signal, enabling accurate characterization. usf.edu Modern GPC systems may employ a suite of detectors, including RI, viscometers, and light scattering detectors, to provide a more comprehensive analysis of molecular weight, intrinsic viscosity, and branching. aip.org

The table below illustrates hypothetical GPC data for two different batches of a polysiloxane synthesized from this compound, highlighting how the technique can differentiate between polymerization outcomes.

ParameterPolysiloxane Batch APolysiloxane Batch BDescription
Elution Time (min) 8.59.2Time taken for the polymer to pass through the GPC column.
Mw ( g/mol ) 55,00032,000Weight-Average Molecular Weight, sensitive to larger molecules.
Mn ( g/mol ) 25,00028,000Number-Average Molecular Weight, sensitive to smaller molecules.
PDI (Mw/Mn) 2.21.14Polydispersity Index, indicates the breadth of the molecular weight distribution.

This table presents simulated data for illustrative purposes.

Batch A shows a higher molecular weight but also a broader distribution (higher PDI), suggesting a less controlled polymerization process. In contrast, Batch B has a lower average molecular weight but a much narrower distribution, indicating a more uniform polymer product.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for monitoring the progress of chemical reactions by separating, identifying, and quantifying the individual components within a mixture. researchgate.netumich.edu For the synthesis or subsequent reaction of this compound, HPLC allows researchers to track the consumption of reactants and the formation of the desired silanediol product, as well as any intermediates or byproducts, in real-time.

The separation is typically achieved by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The choice of stationary phase and mobile phase determines the separation mode. For a polar compound like this compound, which contains two hydroxyl groups, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase HPLC with a highly aqueous mobile phase could be employed. acs.org HILIC is particularly well-suited for separating very polar compounds that would show little retention on traditional reversed-phase columns. acs.org

By taking aliquots from the reaction vessel at different time points and analyzing them by HPLC, a kinetic profile of the reaction can be constructed. The area under each peak in the resulting chromatogram is proportional to the concentration of that specific component. This data is vital for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of this compound. Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical method, as it not only separates the components but also provides mass-to-charge ratio information, confirming their identity. umich.eduacs.org

The following table provides a hypothetical example of HPLC data for the analysis of a reaction mixture to produce this compound.

ComponentRetention Time (min)Peak Area (t=1 hr)Peak Area (t=4 hr)
Precursor (e.g., (Chloromethyl)methyldimethoxysilane) 10.21,540,000210,000
This compound 3.5450,0002,850,000
Dimer (Si-O-Si byproduct) 5.880,000350,000

This table presents simulated data for illustrative purposes.

The data clearly shows the consumption of the precursor and the formation of the desired this compound product over time. It also quantifies the formation of an undesired dimer byproduct, providing crucial information for process optimization.

X-ray Scattering and Diffraction for Structural Elucidation

X-ray techniques are powerful, non-destructive methods for determining the atomic and molecular structure of materials. Depending on the nature of the sample—be it amorphous, aggregated, polycrystalline, or a single crystal—different X-ray methods are applied to reveal structural details from the angstrom to the nanoscale.

Small-Angle X-ray Scattering (SAXS) for Nanostructure and Aggregation

Small-Angle X-ray Scattering (SAXS) is a key technique for probing structural features on the nanoscale, typically in the range of 1 to 100 nm. nih.govresearchgate.net It is particularly useful for characterizing the size, shape, and arrangement of nanoparticles, polymers, and other macromolecular assemblies in both solution and solid states. nih.gov For materials derived from this compound, such as polysiloxane networks or self-assembled aggregates, SAXS provides invaluable information about their hierarchical structure.

The technique works by measuring the elastic scattering of X-rays at very small angles (typically < 5 degrees). researchgate.net The resulting scattering pattern is a function of variations in electron density within the sample. researchgate.net Analysis of this pattern can yield several important parameters:

Form Factor: Provides information about the shape of individual scattering objects (e.g., spheres, rods, lamellae). nih.gov

Structure Factor: Describes the spatial arrangement and interactions between particles or aggregates. nih.gov

For example, SAXS could be used to study the aggregation of this compound in a supersaturated solution prior to crystallization or to characterize the domain spacing and morphology of cross-linked polysiloxane gels derived from it.

SAXS ParameterInformation ObtainedApplication to this compound Derivatives
Scattering Vector (q) Probes structure at a specific length scale (d = 2π/q).Defines the size range of structures being investigated.
Radius of Gyration (Rg) Overall size of a polymer coil or aggregate.Determines the average size of polysiloxane aggregates in solution.
Form Factor P(q) Shape of individual scattering particles.Distinguishes between spherical micelles and elongated fibrillar structures.
Structure Factor S(q) Inter-particle arrangement and interactions.Characterizes the spacing and ordering of cross-links in a siloxane gel.

This table summarizes the application of SAXS parameters for structural analysis.

Powder and Single-Crystal X-ray Diffraction for Solid-State Structure

X-ray Diffraction (XRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. The two primary XRD techniques are Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD).

Powder X-ray Diffraction (PXRD) is used when a sample is a polycrystalline powder. The sample is irradiated with X-rays, and the diffraction pattern—a plot of intensity versus diffraction angle (2θ)—acts as a unique "fingerprint" for that crystalline phase. rsc.org It is an essential tool for phase identification, confirming the synthesis of the correct crystalline form of this compound and assessing its bulk purity. While full structure determination from powder data is possible, it can be challenging for complex organic molecules. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information, but it requires a high-quality single crystal of the material. sbrofinancial.co.za When a single crystal is successfully grown, SCXRD can precisely determine the position of every atom in the molecule (excluding hydrogen atoms in some cases), leading to accurate measurements of bond lengths, bond angles, and torsional angles. sbrofinancial.co.zaresearchgate.net For this compound, SCXRD would be the ideal method to elucidate the three-dimensional structure and, crucially, to map the extensive network of intermolecular hydrogen bonds formed by the silanediol's hydroxyl groups in the solid state.

FeaturePowder X-ray Diffraction (PXRD)Single-Crystal X-ray Diffraction (SCXRD)
Sample Requirement Polycrystalline powder (mg to g)Single, high-quality crystal (~0.1-0.5 mm)
Primary Use Phase identification, purity assessment, unit cell determination.Complete 3D molecular structure determination.
Information Yield 1D pattern (Intensity vs. 2θ).3D map of electron density.
Structural Detail Lattice parameters, crystal system.Precise atomic coordinates, bond lengths, bond angles, hydrogen bonding network.
Application to Compound Verifying the crystalline phase of a bulk synthesized batch of this compound.Unambiguously determining the solid-state conformation and intermolecular interactions of this compound.

This table compares the capabilities and applications of PXRD and SCXRD.

Rheological Characterization of this compound Derived Materials

Rheology is the study of the flow and deformation of matter, describing the interrelation between force, deformation, and time. polymerphysics.net For materials derived from this compound, such as cross-linked polysiloxane gels, elastomers, or resins, rheological characterization is essential for understanding their mechanical behavior and suitability for various applications. rsc.org Rheological properties are highly sensitive to molecular structure, cross-link density, and the presence of fillers. usf.edumdpi.com

Oscillatory rheology is a powerful technique used to probe the viscoelastic properties of these materials. A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of two key parameters:

Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more rigid, structured material. researchgate.net

Loss Modulus (G''): Represents the viscous (liquid-like) component. It is a measure of the energy dissipated as heat per cycle. A higher G'' indicates a material that flows more readily. researchgate.net

The ratio of these two moduli (G''/G' = tan δ) is the loss tangent, which quantifies the degree of viscoelasticity. For a perfectly elastic solid, tan δ is 0, while for a purely viscous liquid, G' is 0 and tan δ is infinite.

For a polysiloxane network formed from this compound, the rheological profile provides insight into the degree of cross-linking. As the condensation reaction proceeds and a 3D network forms (the sol-gel transition), the storage modulus (G') will dramatically increase and eventually surpass the loss modulus (G''), indicating the formation of a stable gel. aip.org The final G' value in the fully cured state is often correlated with the cross-link density of the elastomer. mdpi.com

The following table shows hypothetical rheological data for two different silicone gels derived from this compound, one lightly cross-linked and one heavily cross-linked.

Rheological ParameterGel C (Lightly Cross-linked)Gel D (Heavily Cross-linked)Significance
Storage Modulus (G') 1 kPa50 kPaIndicates Gel D is significantly stiffer and more solid-like.
Loss Modulus (G'') 0.2 kPa2.5 kPaMeasures viscous energy dissipation.
Loss Tangent (tan δ) 0.200.05A lower value for Gel D confirms its more elastic nature.
Complex Viscosity (η)*200 Pa·s8,000 Pa·sRepresents the total resistance to flow under oscillatory shear.

This table presents simulated data for illustrative purposes at a fixed frequency (e.g., 1 Hz).

Future Research Directions and Emerging Paradigms in Hydroxymethyl Methyl Silanediol Chemistry

Precision Synthesis of Architecturally Controlled Siloxane Oligomers and Polymers

The presence of two distinct organic substituents on the silicon atom of (Hydroxymethyl)(methyl)silanediol opens up possibilities for the creation of polysiloxanes with highly controlled architectures. The differential reactivity of the hydroxymethyl and methyl groups, as well as the potential for stereochemistry at the silicon center, provides a powerful tool for chemists.

Future research will likely focus on the controlled condensation polymerization of this compound. A key challenge and opportunity lies in the regioselective and stereoselective formation of siloxane bonds. Traditional polycondensation of silanediols often leads to random linear or cyclic structures. However, advancements in catalysis could enable the synthesis of precisely defined oligomers and polymers. For instance, the use of sterically demanding catalysts or protecting group strategies could direct the condensation to produce alternating copolymers or block copolymers, where the orientation of the functional groups is meticulously controlled along the polymer chain.

The Piers-Rubinsztajn reaction, a Lewis acid-catalyzed reaction between alkoxysilanes and hydrosilanes, offers a promising alternative to traditional hydrolysis and condensation methods for siloxane bond formation. mdpi.com Adapting this methodology to functionalized silanediols like this compound could provide a pathway to architecturally complex and well-defined polysiloxanes. mdpi.com

Exploration of Sustainable and Green Chemistry Routes for Silanediol (B1258837) Production

The industrial production of organosilicon compounds has traditionally relied on processes that are energy-intensive and utilize chlorine-based chemistry, such as the Müller-Rochow direct process. scienceinfo.commdpi.com A significant future direction for this compound chemistry is the development of more sustainable and environmentally benign synthetic routes.

Green chemistry approaches to silanol (B1196071) synthesis are gaining traction. These include the catalytic oxidation of hydrosilanes using water as the oxidant, which is an atom-economical process. wikipedia.org Furthermore, biocatalytic methods employing enzymes like cytochrome P450 variants are emerging for the selective oxidation of Si-H bonds to Si-OH groups. google.com Research into applying these green methods to produce this compound from precursors like (hydroxymethyl)methylsilane would be a significant step forward. This would involve the development of catalysts that can selectively oxidize the Si-H bonds without affecting the C-H or O-H bonds in the hydroxymethyl group.

Another avenue for sustainable production is the use of renewable starting materials. While silicon is abundant, the organic moieties are typically derived from fossil fuels. Future research could explore the derivatization of bio-based platform chemicals to introduce the hydroxymethyl and methyl groups onto a silicon precursor.

Integration of this compound into Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive building block for a wide array of advanced functional materials. The hydroxyl groups on the silicon atom provide a site for polymerization into a stable siloxane backbone, while the hydroxymethyl group offers a reactive handle for post-polymerization modification or for imparting specific properties to the final material. sigmaaldrich.comgelest.com

Potential applications that could be explored include:

Surface Modification: Polymers derived from this compound could be used to modify the surfaces of materials like silica (B1680970), glass, and metals. The siloxane backbone would provide a durable, low-surface-energy layer, while the pendant hydroxymethyl groups could be used to attach other functional molecules, such as biomolecules, catalysts, or chromophores. ethz.chresearchgate.net

Hybrid Organic-Inorganic Materials: The ability of silanols to undergo sol-gel processes allows for the creation of hybrid materials. This compound could be co-condensed with other alkoxysilanes to create functionalized silica gels or silsesquioxanes with tailored properties for applications in catalysis, separation science, and optics.

Biomaterials: The hydrophilic hydroxymethyl group could enhance the biocompatibility of silicone-based materials. Polymers incorporating this monomer could be investigated for use in drug delivery, tissue engineering, and medical implants.

Development of High-Throughput Screening and Automation in Silanediol Research

To accelerate the discovery and optimization of materials based on this compound, the adoption of high-throughput screening (HTS) and automated synthesis platforms is crucial. These technologies allow for the rapid synthesis and evaluation of a large number of compounds and formulations. mcmaster.camt.commt.com

In the context of this compound, HTS could be employed to:

Screen catalysts for the controlled polymerization of the monomer, aiming for specific architectures and molecular weights.

Optimize reaction conditions for the synthesis of the monomer itself, particularly for novel green chemistry routes.

Evaluate the properties of new polymers and materials, such as their thermal stability, mechanical properties, and surface energy.

Automated synthesis platforms, including robotic liquid handlers and flow reactors, can enable the precise and reproducible synthesis of a library of polymers with varying compositions and structures. acs.orgnus.edu.sg This would facilitate the establishment of structure-property relationships, guiding the rational design of new materials.

Interdisciplinary Research Foci Leveraging this compound as a Key Building Block

The unique chemical functionality of this compound positions it at the intersection of several scientific disciplines. Future research will likely see a convergence of expertise from materials science, organic chemistry, polymer chemistry, and biology to fully exploit its potential.

Key interdisciplinary research areas could include:

Catalysis: The development of novel organocatalysts or metal-based catalysts for the asymmetric synthesis of chiral-at-silicon derivatives of this compound. nih.govacs.org This would open the door to new types of stereocontrolled polymers with unique chiroptical properties.

Medicinal Chemistry: The exploration of this compound and its oligomers as bioisosteres for other chemical groups in biologically active molecules. Silanols have been investigated as mimics of hydrated carbonyls in protease inhibitors. rsc.org

Materials Engineering: The design and fabrication of smart materials that respond to external stimuli. The hydroxymethyl group could be functionalized with responsive moieties, leading to polymers that change their properties in response to pH, temperature, or light.

"Click" Chemistry: Utilizing the hydroxymethyl group as a platform for "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene chemistry, to efficiently functionalize polysiloxanes derived from this compound. drexel.edu This would allow for the modular construction of complex, multifunctional materials.

Q & A

Q. What experimental methodologies are recommended for synthesizing (Hydroxymethyl)(methyl)silanediol with high enantiomeric purity?

To achieve enantioselective synthesis, consider:

  • Asymmetric Hydrosilylation : This method uses intramolecular hydrosilylation to establish stereochemistry at the β-silyl acid position, followed by dianion addition to sulfinimines .
  • BINOL-Derived Scaffolds : Modifying the BINOL backbone at 4,4′- and 6,6′-positions improves stereoselectivity in catalytic applications. Acidities and binding constants of these derivatives should be optimized .
  • Diastereomer Separation : For complex peptidomimetics, separation techniques (e.g., chromatography) are critical when stereochemical control during synthesis is incomplete .

Q. How can hydrogen-bonding interactions of this compound in enzyme active sites be characterized?

  • X-ray Crystallography : Resolve structural details (e.g., distances between silanediol oxygens and key residues like histidine 231 in thermolysin, which is 0.3 Å closer to silanediols than to phosphonamidates) .
  • Comparative Binding Studies : Use phosphonamidate analogs to assess Coulombic vs. hydrogen-bonding contributions. Silanediols’ charge neutrality at physiological pH enhances membrane permeability but requires validation against charged inhibitors .

Q. What analytical techniques are essential for assessing silanediol stability under physiological conditions?

  • pH-Dependent NMR : Monitor silanol group dissociation and dimerization kinetics.
  • Mass Spectrometry : Track degradation products (e.g., formation of methyl siloxanes) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability, particularly for applications in catalysis or drug delivery .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in IC₅₀ values of silanediol-based protease inhibitors?

Discrepancies in inhibition potency (e.g., ACE IC₅₀ = 14 nM for silanediol vs. 3040 nM for silanol analogs) may arise from:

  • Zinc Coordination Geometry : Density Functional Theory (DFT) simulations can model silanediol-zinc interactions in metalloproteases, comparing tetrahedral vs. trigonal bipyramidal coordination .
  • Solvent Accessibility : Molecular Dynamics (MD) simulations assess how distal residue rearrangements (e.g., histidine 231 in thermolysin) impact binding .
  • Stereochemical Effects : Docking studies should evaluate enantiomer-specific binding to ACE or thermolysin .

Q. What strategies address synthetic bottlenecks in producing silanediol peptidomimetics?

  • Modular Synthesis : Combine Roche ester derivatives with α-amino silane precursors via convergent routes to reduce step count (from 13 steps to 7–8 steps) .
  • Protecting Group Optimization : Use tert-butyldimethylsilyl (TBS) groups to prevent premature silanol condensation during coupling reactions .
  • Catalyst Recycling : For BINOL-derived silanediols, immobilize catalysts on silica supports to enhance reusability in asymmetric annulations .

Q. How do structural modifications of silanediols influence their dual roles as catalysts and protease inhibitors?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the BINOL backbone increase hydrogen-bond donor strength, improving catalytic activity but potentially reducing inhibitor selectivity .
  • Steric Bulk : Larger substituents (e.g., benzyl groups) enhance enantioselectivity in catalysis but may hinder active-site penetration in enzyme inhibition .

Critical Research Gaps

  • Structure-Activity Relationships : Limited data on how substituents modulate acidity (pKa) and binding kinetics .
  • In Vivo Stability : No studies on silanediol metabolism or long-term stability in biological systems .
  • Cross-Reactivity : Potential off-target effects in metalloprotease-rich environments (e.g., blood plasma) remain uncharacterized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.